molecular formula C8H3BrF4O2 B3034701 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 2091606-48-1

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B3034701
CAS No.: 2091606-48-1
M. Wt: 287.01 g/mol
InChI Key: BECOJVSNSCGNHO-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2091606-48-1) is a high-purity benzoic acid derivative designed for pharmaceutical and organic synthesis research . This multifunctional scaffold is characterized by its molecular formula of C 8 H 3 BrF 4 O 2 and a molecular weight of 287.01 g/mol . The strategic substitution pattern on the benzene ring, featuring bromo, fluoro, and trifluoromethyl groups, makes it a valuable and versatile building block for constructing more complex molecules . Researchers can utilize these functional groups in various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and as a precursor for active pharmaceutical ingredients (APIs) . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . The carboxylic acid moiety allows for further derivatization, including the formation of amides and esters. With a purity of 98% , this product is supplied with guaranteed quality and consistency for your critical research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling information. This compound is classified as a Toxic Solid .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECOJVSNSCGNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for potential interactions with proteins involved in metabolic pathways, making it a candidate for drug development targeting specific enzymes or receptors.

Case Studies:

  • Antibacterial Activity: Related compounds have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus, with MIC values ranging from 4 to 8 µg/mL.
  • Cytotoxicity in Cancer Models: Certain derivatives have demonstrated inhibition of cell proliferation in MDA-MB-231 cells while showing reduced toxicity towards non-cancerous cells, suggesting potential as an anticancer agent.

Material Science

The compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of trifluoromethyl groups. These materials are often used in coatings, adhesives, and other industrial applications where enhanced chemical resistance is required.

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens and trifluoromethyl groups significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score* Key Features
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid 2091606-48-1 C₈H₃BrF₄O₂ Br (3), F (2), CF₃ (5) Reference High acidity; strong electron-withdrawing effects
2-Bromo-5-(trifluoromethyl)benzoic acid 1483-56-3 C₈H₄BrF₃O₂ Br (2), CF₃ (5) 1.00 Lacks fluorine at position 2; lower polarity
3-Bromo-5-(trifluoromethyl)benzoic acid 328-67-6 C₈H₄BrF₃O₂ Br (3), CF₃ (5) 0.90 No fluorine substituent; reduced steric hindrance
3-Bromo-5-fluorobenzoic acid 176548-70-2 C₇H₃BrF₂O₂ Br (3), F (5) N/A Lacks CF₃ group; weaker acidity
5-Bromo-2-fluorobenzoic acid 146328-85-0 C₇H₄BrF₂O₂ Br (5), F (2) N/A Inverse substituent positions; distinct reactivity

*Similarity scores from computational structural alignment (1.00 = identical backbone) .

Key Observations:
  • Acidity : The trifluoromethyl group at position 5 and fluorine at position 2 in the target compound enhance acidity compared to analogs lacking these groups (e.g., 3-Bromo-5-fluorobenzoic acid) .
  • Reactivity : Bromine at position 3 facilitates electrophilic substitution reactions, while fluorine at position 2 may sterically hinder meta-directing groups .

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrF4O. Its structure includes a benzene ring with three substituents: a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position. The presence of these electronegative halogens significantly influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. The compound may modulate the activity of proteins involved in metabolic pathways, although comprehensive studies are still necessary to establish its full efficacy and safety profile.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. Compounds with similar structures often show activity against various bacterial strains, suggesting that this compound could serve as a lead in drug discovery for antimicrobial agents.

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory effects associated with this compound. The presence of multiple fluorine atoms is known to enhance bioavailability and metabolic stability in biological systems, which may contribute to its therapeutic potential in treating inflammatory conditions.

Case Studies and Research Findings

A number of studies have explored the biological activity of compounds structurally related to this compound. Here are some notable findings:

StudyFindings
Study 1Investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways, indicating potential utility in drug design.
Study 2Explored the antimicrobial activity against various bacterial strains, showing promising results that warrant further investigation.
Study 3Evaluated the anti-inflammatory properties in vitro, suggesting that this compound could be beneficial in developing treatments for inflammatory diseases.

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
2-Fluoro-5-(trifluoromethyl)benzoic acidCore scaffold for bromination
N-Bromosuccinimide (NBS)Regioselective brominating agent
Boronic acid estersCross-coupling partners

Q. Table 2. Comparison of Analytical Techniques

TechniqueParameter AnalyzedAdvantageLimitation
19F^{19}\text{F} NMRTrifluoromethyl group integrationNon-destructive, high specificityRequires deuterated solvents
HRMSMolecular weight confirmationHigh accuracy (±0.001 Da)Expensive instrumentation
X-ray diffractionAbsolute stereochemistryUnambiguous structural resolutionRequires single crystals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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